
Bleomycin a2
Übersicht
Beschreibung
Bleomycin A2 is a glycopeptide antibiotic and a key component of the anticancer drug Blenoxane. It is derived from Streptomyces verticillus and is characterized by a complex structure comprising three functional domains:
- Metal-binding domain: Located at the N-terminal pyrimidine moiety, it coordinates metal ions like Fe²⁺ or Cu²⁺, essential for its activity .
- DNA-binding domain: A cationic C-terminal region that facilitates interaction with DNA .
- Carbohydrate domain: Contributes to cellular uptake and target specificity .
Mechanism of Action:
this compound induces DNA strand breaks via a metal-dependent oxidative process. It binds to DNA at specific sequences (5’-GC or 5’-GT), where Fe²⁺-Bleomycin A2 complexes generate free radicals, leading to DNA cleavage. This activity requires oxygen and is enhanced by the compound’s ferroxidase activity, which oxidizes Fe²⁺ to Fe³⁺ .
Clinical Use: Approved in 1973, this compound is used to treat Hodgkin’s lymphoma, testicular cancer, and squamous cell carcinomas. Its dose-limiting toxicity is pulmonary fibrosis, attributed to oxidative damage in lung tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bleomycin A2 is typically isolated from the fermentation broth of Streptomyces verticillus. The process involves several steps, including extraction, purification, and crystallization. The compound is often obtained as a copper-containing hydrochloride powder .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces verticillus. The fermentation conditions are optimized to maximize yield, including the use of specific nutrients and controlled environmental conditions. The product is then extracted and purified using techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
DNA Cleavage via Metal-Mediated Oxidative Pathways
Bleomycin A2 induces DNA strand breaks through a metal-dependent mechanism involving Fe²⁺ or Cu²⁺ coordination. Key steps include:
-
Metal Binding : The N-terminal pyrimidine domain binds Fe²⁺, forming a Fe(II)-bleomycin complex .
-
Oxygen Activation : The Fe(II)-bleomycin complex reacts with O₂ to generate a reactive Fe(III)-peroxo intermediate .
-
Hydrogen Abstraction : The activated complex abstracts the C4'-H atom from deoxyribose, leading to DNA backbone cleavage at 5’-GC or 5’-GT sites .
DNA Binding Parameters
Parameter | Value (this compound) | Value (Cu(II)-Bleomycin A2) | Source |
---|---|---|---|
Apparent K<sub>eq</sub> (DNA) | 5.7 × 10⁵ M⁻¹ | 3.9 × 10⁵ M⁻¹ | |
Base pairs per molecule | 3.7 | 2.8 |
Interaction with ANXA2 Protein
This compound binds annexin A2 (ANXA2), a calcium-dependent phospholipid-binding protein, through specific residues:
-
Binding Site : Glu139 (E139) in the central domain (residues 105–186) is critical for interaction .
-
Affinity Measurements :
-
Functional Impact : Binding inhibits TFEB-mediated autophagy, contributing to pulmonary fibrosis . Mutation of E139 to alanine (E139A) abolishes binding and restores autophagic flux .
Radiolabeling and Synthetic Modifications
This compound derivatives are synthesized for mechanistic studies:
-
Tritiation : Demethylated Cu(II)-bleomycin A2 is methylated with [³H]methyl iodide to produce [³H]this compound .
-
Deglycosylation : Removal of the sugar moiety disrupts ANXA2 binding and reduces pulmonary toxicity while retaining anticancer activity .
Synthetic Derivatives
Modification | Effect on Activity | Source |
---|---|---|
Deglycosylated bleomycin | Loss of ANXA2 binding; reduced fibrosis | |
L-Threonine substitution | Alters DNA cleavage efficiency |
Structural Determinants of Reactivity
The structure of this compound comprises distinct functional domains:
-
Metal-Binding Domain : N-terminal pyrimidine and β-hydroxy-L-histidine coordinate Fe²⁺/Cu²⁺ .
-
DNA-Binding Domain : Cationic C-terminus facilitates DNA minor groove interaction .
Structural Comparison
Feature | This compound | Bleomycin B2 |
---|---|---|
Terminal Amine Group | (Dimethylsulfonio)propyl | Aglycone variant |
DNA Cleavage Specificity | 5’-GC/GT | Similar |
Oxidative RNA Cleavage
Recent studies reveal this compound cleaves RNA and DNA-RNA hybrids via mechanisms analogous to DNA cleavage, expanding its therapeutic targets .
Wissenschaftliche Forschungsanwendungen
Oncological Applications
1.1 Mechanism of Action
Bleomycin A2 exerts its antineoplastic effects primarily through the induction of DNA damage. It binds to DNA and facilitates single- and double-strand breaks by generating reactive oxygen species in the presence of metal ions, particularly iron . This mechanism is crucial in treating several types of cancer, including:
- Hodgkin's Lymphoma
- Non-Hodgkin's Lymphoma
- Testicular Cancer
- Squamous Cell Carcinoma
The drug is often used in combination chemotherapy regimens, enhancing the therapeutic efficacy while potentially reducing the required doses of other agents .
1.2 Clinical Studies and Efficacy
Numerous clinical studies have demonstrated the effectiveness of this compound in various cancer types. For instance, it has been shown to be effective in managing malignant pleural effusion and is included in treatment protocols for testicular cancer, often yielding high cure rates .
Plant Biology Applications
Beyond its use in human medicine, this compound has applications in plant biology. It has been utilized for gene selection in transgenic plants. Specifically, only those plants containing the ble resistance gene can survive exposure to Bleomycin, allowing researchers to select successfully transformed plants . This application is particularly valuable in genetic engineering and agricultural biotechnology.
Molecular Biology Research
3.1 DNA Interaction Studies
this compound serves as a model compound for studying drug-DNA interactions due to its ability to intercalate within DNA structures. Research employing NMR techniques has elucidated the structural dynamics of the Bleomycin-DNA complex, providing insights into how such interactions can inform drug design for targeting DNA .
3.2 Research on Resistance Mechanisms
Investigations into cellular resistance mechanisms against this compound have also been a focus area. Understanding how cancer cells develop resistance can lead to improved treatment strategies and novel therapeutic approaches .
Case Studies
Wirkmechanismus
Bleomycin A2 exerts its effects primarily through the induction of DNA strand breaks. The compound binds to DNA and chelates metal ions, forming a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These radicals cause single and double-strand breaks in the DNA, leading to cell death . The primary molecular targets are the DNA strands, and the pathways involved include the DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Bleomycin A2 vs. Bleomycin B2
Key Insight : The terminal amine difference alters DNA-binding efficiency and pharmacokinetics. This compound exhibits stronger DNA interaction, making it more therapeutically dominant .
This compound vs. Bleomycin A5
Key Insight : Bleomycin A5’s structural modification enhances specificity for certain cancers, reducing systemic toxicity compared to A2 .
This compound vs. Bleomycin A6
Key Insight: Bleomycin A6’s distinct antitumor profile highlights the impact of minor structural variations on biological activity .
This compound vs. Demethylthis compound
Parameter | This compound | Demethylthis compound |
---|---|---|
Structure | Methylated pyrimidine domain | Demethylated pyrimidine domain |
Role | Active therapeutic agent | Impurity with 1.5–2.5 RRT relative to A2 |
Efficacy | High DNA cleavage activity | Reduced binding and cleavage potential |
Key Insight : Demethylation at the pyrimidine domain diminishes DNA-binding affinity, underscoring the importance of methylation for optimal activity .
This compound vs. Engineered Bleomycin Analogs
A designer Bleomycin analog (reported in 2012) demonstrated 2.5-fold higher DNA cleavage activity than native A2. Modifications in the carbohydrate domain improved target specificity and reduced off-target effects .
Biologische Aktivität
Bleomycin A2 is a potent glycopeptide antibiotic primarily used in cancer therapy, particularly for treating various malignancies such as Hodgkin's lymphoma and testicular cancer. It is one of the key components of the clinically utilized drug Blenoxane. This article delves into the biological activity of this compound, exploring its mechanisms of action, target interactions, and implications in therapeutic applications.
This compound is characterized by a unique structure that includes a metal-binding domain and a DNA-binding domain. The N-terminal pyrimidine contains a b-aminoalanine amide side chain that facilitates metal ion coordination, while the C-terminus is cationic and responsible for DNA interaction. The mechanism of action involves:
- DNA Cleavage : this compound cleaves double-stranded DNA at specific sites (5'-GC or 5'-GT) through oxidative mechanisms that require metal ions and oxygen. This cleavage occurs via C4’-H atom abstraction and fragmentation of the deoxyribose backbone, leading to both single- and double-stranded DNA breaks .
- RNA Interaction : Recent studies have shown that this compound can also cleave RNA and DNA-RNA hybrids, expanding its potential nucleic acid targets .
Antitumor Properties
This compound exhibits significant antitumor activity due to its ability to induce DNA damage selectively in cancer cells. Its low immunogenicity makes it an attractive candidate for use in antibody-drug conjugates (ADCs), which enhance targeting specificity to tumor cells while minimizing systemic toxicity .
Case Studies
- Pulmonary Fibrosis Induction : Research has identified ANXA2 (annexin A2) as a specific binding target for this compound in lung epithelial cells. The interaction between this compound and ANXA2 has been linked to the induction of pulmonary fibrosis, a serious side effect associated with bleomycin therapy. In experiments involving wild-type and ANXA2 knockout mice, it was observed that the absence of ANXA2 significantly reduced bleomycin-induced fibrosis, highlighting its role in mediating adverse effects .
- Binding Affinity Studies : Studies utilizing radiolabeled forms of this compound have demonstrated its binding characteristics with DNA. For instance, one molecule of [3H]this compound binds approximately every 3.7 base pairs in calf thymus DNA, indicating a strong affinity for nucleic acid structures .
Pharmacokinetics and Toxicity
The pharmacokinetics of this compound involve rapid distribution followed by slow elimination from the body. However, dose-dependent toxicity, particularly pulmonary toxicity leading to pneumonitis, remains a significant concern. This toxicity is attributed to the drug's ability to induce oxidative stress and inflammation in lung tissues .
Modifications for Enhanced Efficacy
Recent advancements have focused on modifying this compound to improve its therapeutic index. Variations in the L-threonine subunit have been explored to enhance cleavage efficiency without affecting selectivity .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Bleomycin A2, and how do reaction conditions influence yield and purity?
this compound synthesis involves multi-step organic reactions, including glycosylation, deprotection, and condensation. Key steps include:
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., this compound sulfate: C₅₅H₈₄N₁₇O₂₁S₂, exact mass 1415.5 Da) .
- NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to resolve sugar moiety protons (δ 3.5–5.5 ppm) and pyrimidine ring signals (δ 7.8–8.2 ppm) .
- HPLC-PDA : Reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) to assess purity (>95%) and distinguish A2 from B2 isoforms .
Q. How do researchers differentiate this compound from other bleomycin variants (e.g., B2) in experimental settings?
- Structural distinction : A2 contains a terminal sulfonium ion in its disaccharide unit, while B2 has a methylvalerate side chain. This difference alters DNA binding affinity .
- Functional assays : Disc diffusion assays (5 mg/ml stock) show A2 exhibits 20% stronger growth inhibition in S. meliloti compared to B2 under identical conditions .
Q. What in vitro models are appropriate for preliminary evaluation of this compound’s efficacy?
- Bacterial models : Use Sinorhizobium meliloti BacA mutants to study resistance mechanisms (viability assays at 15 mg/ml, 24-hour exposure) .
- Cancer cell lines : Dose-response curves in A549 lung carcinoma cells (IC₅₀ ~0.1 μM) with cisplatin as a positive control .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo studies on this compound’s cytotoxicity be resolved?
- Confounding variables : In vivo metabolism (e.g., hepatic inactivation via bleomycin hydrolase) reduces efficacy compared to in vitro. Use pharmacokinetic modeling (two-compartment, t₁/₂ = 2.5 hours) to adjust dosing .
- Tissue-specific effects : Combine RNA-seq of treated lung tissue with in vitro data to identify hypoxia-inducible factor (HIF-1α) as a mediator of differential responses .
Q. What strategies optimize this compound administration protocols to minimize pulmonary fibrosis in preclinical models?
- Dose fractionation : Administer 0.5 mg/kg twice weekly in mice, reducing fibrosis incidence from 40% to 15% compared to single-dose regimens .
- Co-administration : Pair with NAC (N-acetylcysteine, 500 mg/kg) to suppress ROS-mediated fibrosis while maintaining antitumor activity .
Q. How should researchers address reproducibility challenges in this compound’s DNA cleavage assays?
- Standardized conditions : Use 10 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 5 mM MgCl₂ in cleavage assays. Document Fe(II) concentration (10 μM) and incubation time (30 minutes) per ARRIVE guidelines .
- Positive controls : Include EcoRI restriction enzyme to validate gel electrophoresis results (e.g., 1% agarose, 100 V for 45 minutes) .
Q. What mechanistic studies elucidate this compound’s role in RNA damage versus DNA targeting?
- CRISPR-Cas9 screens : Knock out RNASEH1 (RNA repair enzyme) in HeLa cells to amplify RNA damage signals (e.g., 2-fold increase in apoptosis vs. wild type) .
- Molecular docking : Simulate A2’s binding to RNA G-quadruplexes (ΔG = -9.8 kcal/mol) using AutoDock Vina, contrasting with DNA intercalation (ΔG = -11.2 kcal/mol) .
Q. How can cross-disciplinary approaches enhance this compound’s therapeutic index?
- Chemical biology : Conjugate A2 with PEGylated nanoparticles (50 nm diameter) to increase tumor accumulation (3-fold vs. free drug) .
- Bioinformatics : Analyze TCGA datasets to identify BLMH (bleomycin hydrolase) overexpression as a resistance marker in 30% of NSCLC patients .
Q. What methodologies validate this compound’s synergy with immunotherapeutic agents?
- Syngeneic models : Treat CT26 colon carcinoma-bearing mice with A2 (0.3 mg/kg) + anti-PD-1 (10 mg/kg), showing 60% tumor regression vs. 25% for monotherapy .
- Flow cytometry : Quantify CD8+ T-cell infiltration (2.5-fold increase) and IFN-γ levels (ELISA, 450 pg/ml) in combo-treated tumors .
Q. Tables
Table 1. Key Physicochemical Properties of this compound
Property | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 1415.5 Da | HRMS | |
Solubility (H₂O) | 50 mg/ml | HPLC-PDA |
Table 2. Comparison of this compound and B2 Bioactivity
Parameter | A2 | B2 |
---|---|---|
IC₅₀ (A549 cells) | 0.1 μM | 0.3 μM |
DNA Cleavage Efficiency | 85% | 60% |
Pulmonary Fibrosis Risk | High | Moderate |
Eigenschaften
IUPAC Name |
3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAGSVQBOHSSS-UAPAGMARSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N17O21S3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872327 | |
Record name | Bleomycin A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |
Record name | BLEOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19884 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |
Record name | BLEOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19884 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BLEOMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain., Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice., Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins., When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent. | |
Record name | BLEOMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow powder | |
CAS No. |
11056-06-7, 11116-31-7, 67763-87-5 | |
Record name | BLEOMYCIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19884 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bleomycin A2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11116-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bleomycin A2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bleomycin hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BLEOMYCIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.